molecular formula C23H23NO4S B11116108 Ethyl 5-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 5-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11116108
M. Wt: 409.5 g/mol
InChI Key: ZRCZWHLYDNTEKI-UHFFFAOYSA-N
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Description

ETHYL 5-METHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C23H23NO4S This compound is known for its unique structural features, which include a thiophene ring, a phenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-METHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This can be achieved through Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Ethyl Ester Group: This step involves esterification reactions using ethanol and a suitable acid catalyst.

    Incorporation of the 2-(2-METHYLPHENOXY)ACETAMIDO Group: This step involves nucleophilic substitution reactions where the amide group is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-METHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for esterification and cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 5-METHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-METHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

ETHYL 5-METHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    2-Ethyl-5-methylpyrazine: Known for its aromatic properties and used in flavoring.

    5-Ethyl-2-methylpyridine: Studied for its role in Maillard reaction chemistry.

    2-Ethyl-5-methylphenol: Used in various chemical applications due to its phenolic structure.

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of ETHYL 5-METHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE.

Properties

Molecular Formula

C23H23NO4S

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 5-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C23H23NO4S/c1-4-27-23(26)21-20(17-11-6-5-7-12-17)16(3)29-22(21)24-19(25)14-28-18-13-9-8-10-15(18)2/h5-13H,4,14H2,1-3H3,(H,24,25)

InChI Key

ZRCZWHLYDNTEKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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